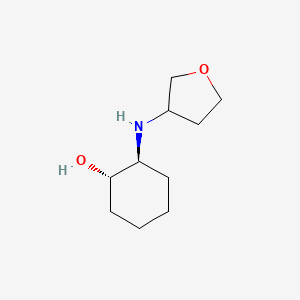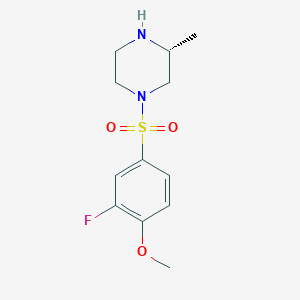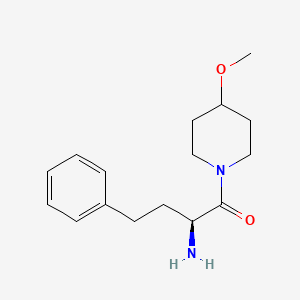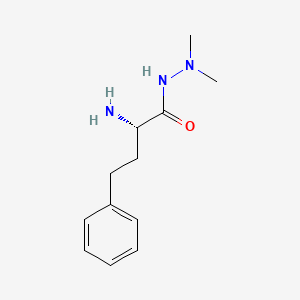
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that belongs to the class of amides. The compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the inhibition of certain enzymes and receptors in the body. The compound acts as an antagonist to certain receptors, which leads to the inhibition of certain biological processes.
Biochemical and Physiological Effects:
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been shown to have analgesic properties and has been used in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its specificity and potency. The compound is highly specific to certain receptors and enzymes, which makes it an ideal tool for studying biological processes. The compound is also highly potent, which means that small amounts can be used to produce significant effects.
The limitations of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its cost and availability. The compound is relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for the use of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in scientific research. One direction is the development of new drugs and therapies for various diseases. The compound has shown promise in the treatment of inflammatory diseases and pain, and further research may lead to the development of new drugs and therapies.
Another direction is the study of the compound's effects on the immune system. The compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for autoimmune diseases.
Conclusion:
In conclusion, (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound has shown promise in the development of new drugs and therapies for various diseases, and further research may lead to the development of new treatments for autoimmune diseases and pain.
Synthesemethoden
The synthesis method of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the reaction of phenylalanine with 1,4-dioxane-2-methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound is used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(14-9-11-20-12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCHGPNUQPMTP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCOCC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)


![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
